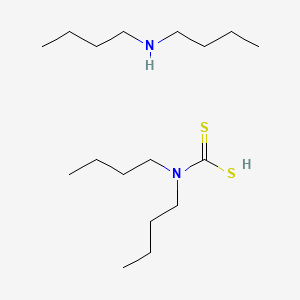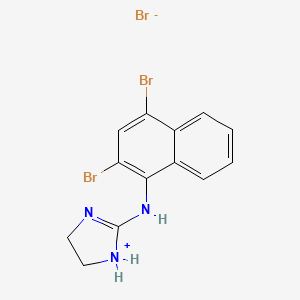
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is a chemical compound with the molecular formula C13H11Br3N2 It is a derivative of naphthylamine and imidazoline, characterized by the presence of bromine atoms at specific positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide typically involves the bromination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazoline ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated or reduced imidazoline compounds.
科学的研究の応用
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The bromine atoms and the imidazoline ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,4-Dibromo-1-naphthylamine: A precursor in the synthesis of the target compound, sharing similar bromination patterns.
1-Naphthylamine: Lacks the bromine atoms and imidazoline ring, making it less reactive in certain contexts.
2,3-Diaminonaphthalene: Contains amino groups instead of bromine, leading to different reactivity and applications.
Uniqueness
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of both bromine atoms and the imidazoline ring, which confer distinct chemical properties and reactivity
特性
CAS番号 |
102280-44-4 |
|---|---|
分子式 |
C13H12Br3N3 |
分子量 |
449.97 g/mol |
IUPAC名 |
N-(2,4-dibromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide |
InChI |
InChI=1S/C13H11Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h1-4,7H,5-6H2,(H2,16,17,18);1H |
InChIキー |
AUSNBFLAMMDMQX-UHFFFAOYSA-N |
正規SMILES |
C1CN=C([NH2+]1)NC2=C(C=C(C3=CC=CC=C32)Br)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



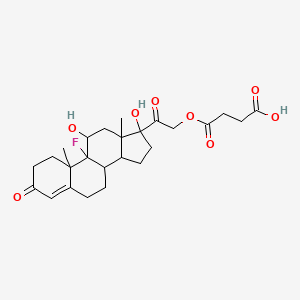
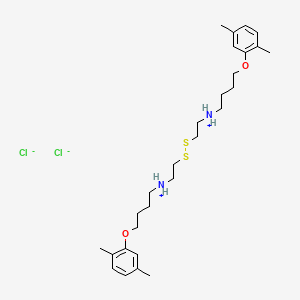
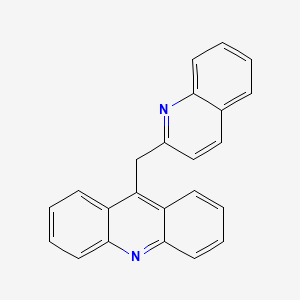
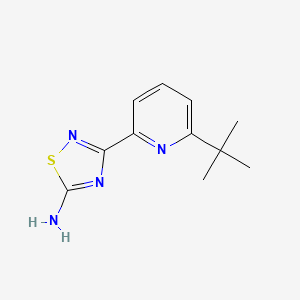
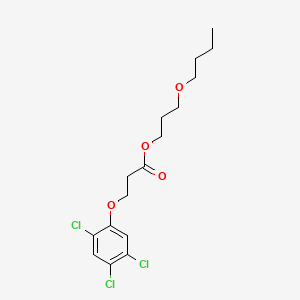
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
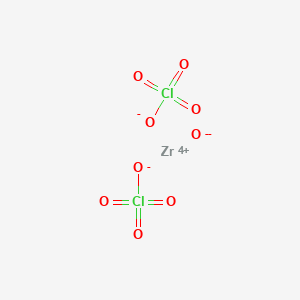
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)


